molecular formula C18H25N7O3 B2850529 1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide CAS No. 923204-19-7

1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide

Cat. No.: B2850529
CAS No.: 923204-19-7
M. Wt: 387.444
InChI Key: CIGUCBMSKBJVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,7-Dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-f]purine core substituted with methyl groups at positions 1 and 7, a propyl linker, and a piperidine-4-carboxamide moiety.

Properties

IUPAC Name

1-[3-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-11-10-25-13-15(22(2)18(28)21-16(13)27)20-17(25)24(11)7-3-6-23-8-4-12(5-9-23)14(19)26/h10,12H,3-9H2,1-2H3,(H2,19,26)(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGUCBMSKBJVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Functional Comparisons

  • Enzyme/Receptor Targeting: Piperidine-4-carboxamide derivatives, such as those in , exhibit SARS-CoV-2 inhibition, implying the target compound’s carboxamide group may facilitate interactions with viral proteases or host receptors .
  • Bioactivity Trends: Substituents like 3-methoxypropyl () or naphthylethyl () modulate selectivity. For instance, bulky groups in may enhance steric hindrance, affecting target binding .

Physicochemical and Stability Comparisons

  • Melting Points: Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., ) exhibit high melting points (243–245°C), suggesting thermal stability linked to aromaticity and hydrogen bonding .
  • Solubility: The carboxamide group in the target compound likely improves aqueous solubility compared to ester derivatives (e.g., ’s ethyl ester), which are more lipophilic .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of imidazo-purine derivatives often involves multi-step protocols, including cyclization and coupling reactions. For example, one-pot two-step reactions under controlled pH and temperature (e.g., 60–80°C) have been used to synthesize structurally similar tetrahydroimidazo-pyridine derivatives . Key reagents like EDCI·HCl and HOBt, combined with bases such as DIPEA in anhydrous DMF, are critical for efficient amide bond formation . Optimization may require Design of Experiments (DoE) methodologies to evaluate factors like solvent polarity, catalyst loading, and reaction time .

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer : Comprehensive characterization should include:
  • 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., imidazo[1,2-a]pyridine derivatives with piperidine-carboxamide moieties) .
  • HRMS : Validate molecular mass accuracy (e.g., ±0.001 Da) to confirm stoichiometry .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for dioxo groups) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm bond lengths/angles .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking can predict binding affinities to target proteins (e.g., kinases or GPCRs). For example:
  • Use software like Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Perform docking studies with AutoDock Vina to prioritize derivatives with optimal interactions at active sites .
  • Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line viability, incubation time, and solvent effects (e.g., DMSO concentration).
  • Meta-Analysis : Apply statistical tools (ANOVA, regression) to identify outliers or confounding factors .
  • Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular cytotoxicity) to distinguish direct target engagement from off-target effects .

Q. How can reaction scalability be addressed while maintaining stereochemical purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Minimize side reactions by precise control of residence time and temperature gradients .
  • Chiral Stationary Phases : Employ HPLC with CSPs (e.g., amylose-based) to separate enantiomers during purification .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations for Experimental Design

Q. What statistical approaches are critical for optimizing reaction parameters in synthetic workflows?

  • Methodological Answer :
  • Factorial Design : Screen variables (e.g., temperature, catalyst loading) using a 2^k factorial approach to identify significant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield/purity .
  • Robustness Testing : Evaluate parameter tolerances (e.g., ±5°C temperature variation) to ensure reproducibility .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactor to measure t1/2 and identify major metabolites via LC-MS/MS .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.